1-[2-(Pyridin-2-yl)ethyl]guanidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-pyridin-2-ylethyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-8(10)12-6-4-7-3-1-2-5-11-7/h1-3,5H,4,6H2,(H4,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWHSLHNXIGYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Conformational Analysis of 1 2 Pyridin 2 Yl Ethyl Guanidine Analogs
Spectroscopic Techniques for Structure Elucidation
Spectroscopic techniques are fundamental in determining the connectivity and three-dimensional arrangement of atoms in 1-[2-(pyridin-2-yl)ethyl]guanidine analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for characterizing the structure of these compounds in solution. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the chemical environment of each nucleus.
In a study of pyridin-2-yl guanidine (B92328) derivatives, significant differences were observed in the ¹H NMR spectra of guanidinium (B1211019) salts compared to their N,N'-di-Boc protected and neutral forms. nih.gov This was attributed to a 180° change in the dihedral angle between the guanidine/ium moiety and the pyridine (B92270) ring in the salts. nih.govresearchgate.net This conformational change is supported by both theoretical studies and X-ray crystallographic data. nih.govresearchgate.net
Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for Pyridin-2-yl Guanidine Derivatives.
| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine Ring Protons | 7.0 - 8.5 | 120 - 150 |
| Ethyl Bridge (-CH₂CH₂-) | 2.8 - 4.0 | 35 - 50 |
Note: Specific chemical shifts can vary depending on the solvent, concentration, and specific analog structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic vibrational frequencies of bonds such as N-H, C-N, and C=N in the guanidine and pyridine moieties are readily identifiable.
The IR spectra of pyridin-2-yl urea-based Cu(II) complexes, which share structural similarities with guanidine analogs, have been used to confirm their structures. nih.gov In these complexes, the positions of the vibrational bands are sensitive to the coordination environment of the metal ion. For this compound analogs, key IR absorption bands would include:
N-H stretching: Typically observed in the range of 3100-3500 cm⁻¹. The exact position can indicate the extent of hydrogen bonding.
C=N stretching (guanidine): Usually found around 1600-1680 cm⁻¹.
Pyridine ring vibrations: A series of characteristic bands in the 1400-1600 cm⁻¹ region.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of elements (carbon, hydrogen, nitrogen, etc.). This data is crucial for confirming the successful synthesis of the target molecule and its purity. For instance, in the synthesis of 2-pyridyl urea-based Cu(II) complexes, elemental analysis confirmed the assumed structures and the presence of solvates or hydrates. nih.gov Similarly, for this compound analogs, elemental analysis provides the foundational data to verify the molecular formula.
Crystallographic Investigations
Crystallographic techniques, particularly X-ray diffraction, offer a definitive method for determining the three-dimensional structure of a molecule in the solid state.
X-ray Crystallography for Solid-State Conformations
Table 2: Representative Crystallographic Data for a Pyridin-2-yl Guanidine Analog.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.1201 |
| b (Å) | 12.2684 |
| c (Å) | 12.387 |
| α (°) | 90 |
| β (°) | 109.57 |
Note: The values presented are illustrative and will vary for different analogs and crystal forms.
Computational Approaches to Conformational Dynamics
Computational chemistry provides a powerful means to explore the conformational landscape of flexible molecules like this compound and its analogs.
Theoretical studies, often using Density Functional Theory (DFT) methods such as B3LYP/6-31+G**, complement experimental findings from NMR and X-ray crystallography. nih.govresearchgate.net These calculations can predict the relative energies of different conformers and the energy barriers for their interconversion. For pyridin-2-yl guanidine derivatives, computational studies have supported the experimentally observed 180° rotation of the guanidinium group upon salt formation. nih.govresearchgate.net Furthermore, these methods can quantify the stability gained from intramolecular hydrogen bonds, which are a key feature controlling the conformation of these molecules. researchgate.net The combination of experimental and theoretical approaches is essential for a thorough understanding of the conformational behavior of these compounds. mdpi.com
Quantum Chemical Calculations (e.g., DFT methods like B3LYP/6-31+G)**
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules like this compound analogs. jchemrev.comresearchgate.net Methods such as B3LYP with basis sets like 6-31+G** or 6-311+G(2df,p) are frequently employed to optimize molecular geometries, calculate energies of different conformers, and predict spectroscopic properties. acs.orgcsic.es These computational approaches allow for the detailed exploration of the potential energy surface to identify the most stable conformations.
Theoretical studies on related pyridin-2-yl guanidine derivatives have been conducted using the B3LYP/6-31+G** level of theory. researchgate.netnih.gov Such calculations are crucial for understanding conformational preferences. For instance, in 1-(pyridin-2-yl)guanidine, calculations revealed that the rotamer capable of forming an intramolecular hydrogen bond with the pyridine nitrogen atom is significantly more stable, by 33.9 kJ mol⁻¹, than the alternative rotamer. researchgate.net This demonstrates the power of DFT methods in quantifying the energetic landscape of these molecules. The calculated parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the lowest energy structures. jchemrev.com
Table 1: Calculated Energy Differences for Conformers of a Pyridin-2-yl Guanidine Analog using DFT
| Compound | Conformer | Computational Method | Relative Stability (kJ mol⁻¹) | Reference |
|---|---|---|---|---|
| 1-(Pyridin-2-yl)guanidine | Rotamer with Intramolecular Hydrogen Bond (IMHB) | B3LYP/6-31+G | -33.9 | researchgate.net |
| 1-(Pyridin-2-yl)guanidine | Rotamer without Intramolecular Hydrogen Bond | B3LYP/6-31+G | 0.0 | researchgate.net |
Analysis of Intramolecular Hydrogen Bonding Networks
A predominant structural feature in analogs of this compound is the formation of intramolecular hydrogen bonds (IMHBs). unito.it These non-covalent interactions play a crucial role in dictating the preferred conformation of the molecule. researchgate.netmdpi.com In the case of protonated pyridin-2-yl guanidine derivatives, a strong and defining IMHB is established between a proton on the guanidinium group (the hydrogen bond donor) and the nitrogen atom of the pyridine ring (the hydrogen bond acceptor). researchgate.netnih.gov
Influence of Protonation State on Conformation
The protonation state of the guanidine group has a profound impact on the conformational preferences of this compound and its analogs. The guanidine moiety is strongly basic and exists predominantly in its protonated guanidinium form over a wide pH range. nih.gov This protonation is a key event that triggers a significant conformational rearrangement in the molecule.
Studies comparing neutral pyridin-2-yl guanidine derivatives with their corresponding guanidinium salts have revealed a remarkable conformational shift. researchgate.netnih.gov Upon protonation, the molecule undergoes a rotation of approximately 180° around the bond connecting the guanidinium moiety to the rest of the structure. researchgate.netnih.gov This change is driven by the formation of the stable intramolecular hydrogen bond between the newly available guanidinium N-H proton and the pyridine nitrogen atom, as discussed previously. researchgate.netnih.gov In the neutral form, this specific hydrogen bond is absent, leading to a different, more flexible conformational preference.
The protonation also affects the electronic properties of the guanidine group itself. Theoretical investigations show that protonation substantially alters the electronic absorption spectrum, shifting Rydberg states to higher energies and introducing new, strongly absorbing transitions. nih.govresearchgate.net This highlights that protonation not only dictates the three-dimensional structure through hydrogen bonding but also fundamentally changes the electronic nature of the guanidinium cation. nih.gov
Table 2: Conformational and Hydrogen Bonding Characteristics based on Protonation State of Pyridin-2-yl Guanidine Analogs
| State | Key Intramolecular Interaction | Dihedral Angle (Guanidine-Pyridine) | Consequence | Reference |
|---|---|---|---|---|
| Neutral (Guanidine) | Absent | Reference Angle (e.g., ~0°) | More flexible conformation | researchgate.netnih.gov |
| Protonated (Guanidinium Salt) | Present (N-H···Npyridine) | ~180° change from neutral state | Planar, rigid conformation stabilized by IMHB | researchgate.netnih.gov |
Pharmacological and Biological Activities of Pyridin 2 Yl Guanidine Derivatives
Mechanisms of Action at the Molecular Level
No studies were found that elucidate the specific molecular mechanisms of action for 1-[2-(Pyridin-2-yl)ethyl]guanidine.
Information regarding the electrostatic and hydrogen bonding interactions of this compound with biomolecules is not available in the reviewed literature.
There are no documented instances or studies of allosteric modulation mechanisms involving this compound.
Enzyme Inhibition Profiles
No data on the enzyme inhibition profile of this compound could be identified.
There are no published findings on the inhibitory activity of this compound against trypsin or other serine proteases.
The inhibitory effects of this compound on MSK1 or any other kinases have not been reported.
There is no available research on the potential for this compound to inhibit nitric oxide synthase.
Compound Names Mentioned
Bacterial DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition
No specific studies detailing the inhibitory effects of this compound on bacterial DNA gyrase or dihydrofolate reductase (DHFR) were identified. While the guanidine (B92328) moiety is present in various compounds investigated as potential DNA gyrase and DHFR inhibitors, research on the precise activity of this compound against these enzymes has not been located in the available literature.
Receptor Modulatory Effects
There is no specific information available in the reviewed scientific literature regarding the activity of this compound as a histamine (B1213489) H3 receptor antagonist. The histamine H3 receptor is a target for various guanidine-containing molecules, but the affinity and functional activity of this specific compound have not been reported.
Specific data on the binding affinity of this compound for the alpha-2 adrenergic receptor (α2-AR) is not present in the available literature. Although some guanidine derivatives are known to interact with α2-AR, the specific binding profile for this compound has not been documented.
Antimicrobial and Antifungal Potentials
No studies were found that specifically evaluate the antibacterial activity of this compound against particular pathogens. The guanidinium (B1211019) group is a well-known pharmacophore in many antimicrobial agents, but data on the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of this compound are not available.
There is no specific information in the scientific literature concerning the antifungal properties of this compound. While numerous guanidine derivatives have been assessed for antifungal efficacy, the activity spectrum of this particular compound remains undocumented.
Bacterial Efflux Pump Inhibition
Multidrug resistance in bacteria is a significant global health challenge, and the overexpression of efflux pumps is a primary mechanism by which bacteria expel antibiotics, rendering them ineffective. pensoft.net Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the efficacy of existing antibiotics. nih.gov While various chemical classes of EPIs are under investigation, including pyridylpiperazines and peptide-based inhibitors like Phenylalanine-Arginine-β-Naphtylamide (PAβN), specific research into the activity of this compound as a bacterial efflux pump inhibitor is not extensively documented in publicly available literature. pensoft.netnih.govfiu.edu
The general strategy in developing EPIs involves identifying molecules that can interfere with the function of efflux pump proteins, such as the Resistance-Nodulation-Division (RND) family of transporters prevalent in Gram-negative bacteria. pensoft.net For instance, certain pyridylpiperazine-based compounds have been shown to act as allosteric inhibitors of the AcrB efflux pump in Escherichia coli, binding to a site distinct from the antibiotic-binding pocket. fiu.edu Although the pyridin-2-yl guanidine scaffold has been explored for other biological activities, its potential to inhibit bacterial efflux pumps remains an area for future investigation.
Other Biological Activities Investigated in Preclinical Models
Beyond their potential role in combating antibiotic resistance, pyridin-2-yl guanidine derivatives have been explored for a variety of other pharmacological effects in preclinical settings.
The entry of the Human Immunodeficiency Virus (HIV) into host cells is a critical step in its lifecycle and a key target for antiviral drug development. nih.gov The viral envelope glycoprotein (B1211001) gp120 plays a crucial role in this process by binding to the CD4 receptor on host cells. nih.gov The guanidine group, due to its ability to form salt-bridge interactions, has been investigated as a pharmacophore to disrupt this interaction. nih.gov
Research into guanidine-containing phenyl-pyrrole compounds has shown that these molecules can be designed to target the gp120 protein. nih.gov In one study, a guanidine derivative demonstrated anti-HIV-1 activity with a half-maximal inhibitory concentration (IC50) of approximately 10 μM, suggesting that the guanidine moiety could serve as a lead for further optimization of HIV entry inhibitors. nih.gov Additionally, guanidine alkaloid analogs have been identified as inhibitors of the HIV-1 Nef protein's interactions with cellular ligands. nih.gov While these studies highlight the potential of the guanidine functional group in an antiviral context, direct experimental data on the HIV entry inhibitory activity of this compound is not currently available.
Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents has led to the investigation of various chemical scaffolds, including pyridin-2-yl guanidine derivatives.
A study focusing on the discovery of new inhibitors for Mitogen- and Stress-Activated Kinase 1 (MSK1), a key enzyme in the inflammatory signaling pathway, identified 1-(6-phenylpyridin-2-yl)guanidine as a promising initial hit from a screening of approximately 6800 compounds. researchgate.netnih.gov This compound demonstrated an IC50 value of 17.9 μM for MSK1 inhibition. researchgate.net Further structure-activity relationship studies led to the development of more potent derivatives, with a non-cytotoxic 2-aminobenzimidazole (B67599) analog showing a significantly lower IC50 of approximately 2 μM for inhibiting the release of the pro-inflammatory cytokine IL-6 in vitro and reducing inflammatory cell recruitment in a mouse model of asthma. nih.gov
Another related compound, 4-phenylpyridin-2-yl-guanidine , was identified as an inhibitor of the overproduction of the pro-inflammatory cytokines TNFα and IL-1β in human peripheral blood mononuclear cells. nih.gov This compound and its rigid mimetic, a 2-aminodihydroquinazoline, were found to be active in animal models of lung inflammation and neuropathic pain. nih.gov
While these findings are for aryl-substituted pyridin-2-yl guanidines, they suggest that the pyridin-2-yl guanidine core structure may be a valuable template for developing novel anti-inflammatory agents. The anti-inflammatory potential of this compound itself has not been specifically reported, but the activity of its analogs warrants further investigation.
Table 1: Anti-inflammatory Activity of Related Pyridin-2-yl Guanidine Derivatives
| Compound | Target/Assay | Activity (IC50) | Reference |
|---|---|---|---|
| 1-(6-phenylpyridin-2-yl)guanidine | MSK1 Inhibition | 17.9 µM | researchgate.net |
| 4-phenylpyridin-2-yl-guanidine | Inhibitor of TNFα and IL-1β overproduction | nih.gov |
The central nervous system is another area where pyridine-containing compounds have been investigated for therapeutic potential. Alterations in serotonergic neurotransmission are implicated in the pathophysiology of depression, and various receptor subtypes are targets for antidepressant drugs.
While direct studies on the antidepressant-like effects of this compound are lacking, research on other pyridine (B92270) derivatives has shown promise. For instance, N-(pyridin-3-yl)quinoxalin-2-carboxamide , a novel serotonin (B10506) type 3 (5-HT3) receptor antagonist, has demonstrated antidepressant-like effects in rodent behavioral models of depression, such as the forced swim test and tail suspension test. This compound was also shown to reverse behavioral abnormalities in a chronic model of depression involving olfactory bulbectomy in rats.
These findings, although for a structurally different pyridine derivative, suggest that the pyridine moiety can be incorporated into centrally active compounds. However, the potential antidepressant-like effects of this compound remain to be elucidated through specific preclinical studies.
Structure Activity Relationship Sar and Ligand Design Principles
Correlations Between Structural Features and Biological Potency
The potency of 1-[2-(Pyridin-2-yl)ethyl]guanidine derivatives is not uniform but is instead highly dependent on the specific arrangement and nature of their constituent parts. Research has pinpointed several key structural elements that significantly influence biological activity.
Impact of Pyridine (B92270) Ring Substitution on Biological Activity
The pyridine ring is a common feature in many biologically active compounds and serves as a versatile scaffold for chemical modification. nih.govmdpi.com In the context of this compound analogs, substitutions on the pyridine ring can dramatically alter their biological effects.
Studies on related pyridin-2-yl guanidine (B92328) derivatives have shown that the position and nature of substituents on the pyridine ring are critical for activity. For instance, in a series of 6-phenylpyridin-2-yl guanidine derivatives studied as MSK1 inhibitors, the presence of a phenyl ring directly linked at the 6-position of the pyridine nucleus was found to be crucial for activity. mdpi.com Homologs with an alkyl spacer between the pyridine and the phenyl ring were inactive. mdpi.com Further investigation into the effect of substituents on this 6-phenyl ring revealed that a 3-chloro derivative exhibited significantly better activity compared to the unsubstituted parent compound. mdpi.com
Conversely, other studies on different biological targets have highlighted the importance of substitution at other positions. For example, in a series of pyridin-2-yl guanidine derivatives evaluated as trypsin inhibitors, compounds with a 5-halo substituent were generally found to be better inhibitors. researchgate.net Interestingly, this trend was inversely related to electronegativity, with the 5-iodo substituted analog being the most potent in the 5-halo series. researchgate.net Among methyl-substituted analogs, the 3-methylpyridin-2-yl)guanidinium ion showed optimal trypsin inhibition. researchgate.net These findings underscore that the optimal substitution pattern on the pyridine ring is target-dependent.
Below is a data table summarizing the impact of pyridine ring substitution on the inhibitory activity of certain pyridin-2-yl guanidine derivatives against MSK1.
| Compound | Substitution on Pyridine Ring | IC50 (µM) for MSK1 Inhibition |
| 1a | 6-phenyl | ~18 |
| 1e | 6-(3-chlorophenyl) | Better than 1a |
| 17 | 6-benzyl | Inactive at 10 µM |
| 24 | 6-phenethyl | Inactive at 10 µM |
Significance of the Guanidine Moiety for Target Engagement
The guanidine group is a key pharmacophore in many biologically active molecules due to its ability to form strong hydrogen bonds and exist in a protonated, cationic state at physiological pH. nih.govjocpr.com In the case of this compound and its analogs, the guanidine moiety is essential for their biological activity.
Research has consistently demonstrated the critical role of the entire guanidine moiety for target engagement. mdpi.com For example, the replacement of the guanidine group in 6-phenylpyridin-2-yl guanidine with its isostere, thiourea (B124793), resulted in an inactive compound. mdpi.com This highlights the specific interactions of the guanidine group that cannot be replicated by a similar but electronically different functional group. The guanidinium (B1211019) group's capacity for hydrogen bonding and its protonated state are crucial for interactions with biological targets. nih.gov
Structure-activity relationship studies on neuropeptide FF (NPFF) receptor antagonists also concluded that while the guanidine group is optimal for strong binding affinity, other groups might be tolerated in some cases. sciety.org However, for many targets, the specific geometry and electronic properties of the guanidine group are indispensable for potent biological activity.
Role of Intramolecular Hydrogen Bonding in Activity
Intramolecular hydrogen bonds can significantly influence the conformation of a molecule, pre-organizing it for optimal interaction with its biological target. nih.govrsc.org In pyridin-2-yl guanidine derivatives, the potential for an intramolecular hydrogen bond between the pyridine nitrogen and a proton on the guanidinium group plays a crucial role in determining their active conformation and, consequently, their biological activity. researchgate.netnih.gov
Theoretical and experimental studies, including NMR, X-ray crystallography, and computational analysis, have confirmed the existence of this intramolecular hydrogen bond. researchgate.netnih.gov This interaction leads to a preferred rotamer where the guanidine moiety is oriented towards the pyridine nitrogen, a conformation that is significantly more stable. researchgate.net It is believed that this pre-organized conformation is beneficial for binding to certain biological targets. For instance, trypsin inhibitors in which the guanidinyl substituent can form this intramolecular hydrogen bond are more potent than their counterparts that are unable to do so. researchgate.net
The importance of this intramolecular hydrogen bond has also been a key consideration in the design of new analogs. Rigidification of this hydrogen bond through the formation of a covalent bond has led to the development of bicyclic systems, such as 2-aminobenzimidazoles, which have shown enhanced inhibitory activity against targets like MSK1. mdpi.com This strategy of mimicking a favored intramolecular interaction through covalent linkage is a powerful tool in ligand design.
Computational Insights into SAR
Computational methods provide powerful tools to understand and predict the structure-activity relationships of molecules at an atomic level. Molecular docking and quantitative structure-activity relationship (QSAR) modeling have been instrumental in elucidating the SAR of this compound and its derivatives.
Molecular Docking for Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.uaresearchgate.net It is widely used to understand how a ligand, such as a derivative of this compound, interacts with the binding site of a protein.
Docking studies on pyridin-2-yl guanidine derivatives have provided valuable insights into their binding modes. For example, in the context of trypsin inhibition, docking studies were used to rationalize the observed enzyme inhibition data. researchgate.net These studies helped to understand the active site occupancy and suggested that 5-halo substituted inhibitors form a halogen bond with the catalytically active serine hydroxy group. researchgate.net
In another study focused on MSK1 inhibitors, molecular docking was used to analyze the binding mode of the initial hit compound, 6-phenylpyridin-2-yl guanidine. mdpi.com The insights gained from these docking studies, combined with the SAR data, guided the design of more potent inhibitors, including rigidified analogs that mimic the proposed intramolecularly hydrogen-bonded conformation. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govacquirepublications.orgnih.gov This approach is used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are most important for activity.
QSAR studies have been successfully applied to various series of pyridine derivatives. nih.govchemrevlett.comresearchgate.net For substituted 2-pyridinyl guanidines acting as inhibitors of urokinase-type plasminogen activator (uPA), QSAR analysis revealed that the inhibitory activity is influenced by molecular shape, flexibility, and the presence of halogen atoms in one series of compounds. nih.gov In another series, molecular lipophilicity, the number of double bonds, and the spatial orientation of bulky substituents were found to be important. nih.gov
While a specific QSAR study solely on "this compound" was not identified in the search results, the principles and findings from QSAR studies on structurally related pyridinyl guanidines are highly relevant. These studies demonstrate the utility of QSAR in identifying key molecular descriptors that govern the biological activity of this class of compounds, thereby guiding the design of more potent analogs.
Molecular Electrostatic Potential (MEP) Analysis in SAR
Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to understand and predict the chemical reactivity and binding interactions of a molecule. researchgate.net It calculates the electrostatic potential at different points on the electron density surface of a molecule, providing a visual map of its charge distribution. This map is invaluable in SAR studies as it helps to identify the electron-rich and electron-poor regions of a molecule, which are critical for its interaction with a biological target. researchgate.net
The MEP surface is typically color-coded, where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. researchgate.netresearchgate.net
In the context of this compound and its analogs, MEP analysis provides a clear rationale for observed SAR trends. The analysis visually confirms the key electrostatic features that govern the molecule's conformation and binding capabilities:
Negative Potential at Pyridine Nitrogen: The MEP map shows a region of strong negative potential (red or orange) located around the nitrogen atom of the pyridine ring. This electron-rich area acts as a hydrogen bond acceptor. researchgate.net
Positive Potential at Guanidinium Group: The guanidinium group, which is protonated at physiological pH, displays a large region of positive electrostatic potential (blue). The protons on the terminal nitrogens are particularly electron-deficient and act as strong hydrogen bond donors.
Intramolecular Hydrogen Bonding: The MEP analysis explains the propensity for the formation of a strong intramolecular hydrogen bond between the pyridine nitrogen (negative potential) and a hydrogen of the guanidinium group (positive potential). researchgate.netnih.gov This interaction is electrostatically favorable and leads to a more planar and rigid conformation, which has been shown to be crucial for the biological activity of some derivatives. researchgate.net Theoretical studies have confirmed that the rotamer capable of forming this intramolecular hydrogen bond is significantly more stable. researchgate.net
By analyzing the MEP of various derivatives, researchers can rationalize why certain substitutions enhance or diminish activity. For example, adding an electron-withdrawing group to the pyridine ring would decrease the negative potential on the nitrogen, potentially weakening the intramolecular hydrogen bond and altering the preferred conformation and binding affinity. Conversely, substituents that enhance the electrostatic features crucial for binding can lead to more potent compounds. MEP analysis, therefore, serves as a critical guide in ligand design, allowing for the rational modification of lead compounds to improve their electrostatic complementarity with the target's active site.
Table 1: SAR Data for Selected Arylpyridin-2-yl Guanidine Derivatives as MSK1 Inhibitors mdpi.com
| Compound | Structure | MSK1 IC₅₀ (µM) | Cell Viability at 10 µM (%) |
| 1a (Hit Compound) | 1-(6-phenylpyridin-2-yl)guanidine | 17.9 | >75 |
| 1j | 1-(6-(4-chlorophenyl)pyridin-2-yl)guanidine | Not specified | <75 (Cytotoxic) |
| 1q | 1-(6-(4-methoxyphenyl)pyridin-2-yl)guanidine | Not specified | <75 (Cytotoxic) |
| 33 | 1-(6-phenylpyridin-2-yl)thiourea | Inactive | >75 |
| 49d | 2-amino-5-(4-chlorophenyl)-1H-benzoimidazole | ~2 | >75 |
This interactive table summarizes the structure-activity relationship data, highlighting how modifications to the parent compound 1a affect its MSK1 inhibitory activity and cytotoxicity. The replacement of the guanidine with thiourea (33) leads to inactivity. Rigidification of the scaffold into a benzimidazole (B57391) (49d) significantly improves potency.
Future Directions and Research Gaps
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount for the thorough investigation of any compound of medicinal interest. While general methods for the synthesis of guanidines are well-established, dedicated efforts to develop novel and optimized pathways for 1-[2-(Pyridin-2-yl)ethyl]guanidine are crucial. Future research should focus on methodologies that allow for high-yield production and the facile introduction of structural diversity.
Key areas for exploration include:
Convergent Synthetic Strategies: Designing synthetic routes where the pyridin-2-yl-ethyl and guanidine (B92328) fragments are prepared separately and then coupled in a final step. This approach would facilitate the generation of a library of analogs for structure-activity relationship (SAR) studies.
Solid-Phase Synthesis: The adaptation of synthetic methods to solid-phase techniques could enable the high-throughput synthesis of a diverse range of derivatives, accelerating the discovery of compounds with enhanced properties.
Flow Chemistry: The use of microreactor technology could offer advantages in terms of reaction control, safety, and scalability, providing a more efficient and environmentally friendly means of production.
A comparative analysis of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Reagents/Conditions |
| Guanidinylation of 2-(2-aminoethyl)pyridine | Direct and straightforward approach. | Availability and stability of the starting amine; potential for side reactions. | Cyanamide (B42294), S-methylisothiourea, or other guanidinylating agents. |
| Reaction of 2-(2-chloroethyl)pyridine (B91823) with Guanidine | Utilizes readily available starting materials. | Potential for elimination reactions; harsh reaction conditions may be required. | Strong base to deprotonate guanidine. |
| Multi-component Reactions | High efficiency and atom economy. | Requires careful optimization of reaction conditions. | e.g., Palladium-catalyzed carboamination reactions. organic-chemistry.org |
Advanced Spectroscopic and Crystallographic Studies for Detailed Interactions
A fundamental understanding of the three-dimensional structure and conformational preferences of this compound is essential for elucidating its interactions with biological targets. Advanced spectroscopic and crystallographic studies are therefore a high priority.
Research in this area should aim to:
Determine the Crystal Structure: Obtaining a high-resolution crystal structure of this compound, both as a free base and as various salts, will provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. This is a critical step that has been performed for related compounds to understand their structure. researchgate.netnih.govresearchgate.netnih.gov
Investigate Conformational Dynamics in Solution: Utilizing advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), will be crucial to understand the conformational flexibility of the ethyl linker and the rotational freedom around the pyridine-C and C-N bonds in different solvent environments.
Probe Intramolecular Hydrogen Bonding: Studies on related pyridin-2-yl guanidine derivatives have highlighted the critical role of intramolecular hydrogen bonds between the guanidinium (B1211019) protons and the pyridine (B92270) nitrogen in dictating the active conformation. researchgate.netnih.gov It is imperative to investigate whether similar interactions occur in this compound and how the ethyl linker influences this.
A summary of the required analytical techniques is provided in Table 2.
| Analytical Technique | Information Gained | Relevance to this compound |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, angles, and intermolecular interactions in the solid state. | Provides a definitive structural snapshot and reveals key hydrogen bonding patterns. researchgate.netnih.govresearchgate.netnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, chemical environment of atoms, and conformational dynamics in solution. | Elucidates the preferred solution-state conformation and flexibility of the ethyl linker. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups and information on hydrogen bonding. | Confirms the presence of the guanidinium and pyridine moieties and can indicate intramolecular interactions. |
| Computational Modeling (e.g., DFT) | Theoretical prediction of stable conformers, electronic properties, and vibrational frequencies. | Complements experimental data and provides insights into the energetic landscape of different conformations. |
Comprehensive Elucidation of Molecular Mechanisms Across Diverse Targets
While a derivative, 1-(6-phenylpyridin-2-yl)guanidine, has been identified as an inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1) mdpi.comnih.govresearchgate.net, the biological targets and molecular mechanisms of this compound are currently unknown. A comprehensive screening and mechanistic investigation are required to uncover its therapeutic potential.
Future research should focus on:
Broad-Based Biological Screening: The compound should be screened against a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in inflammatory and metabolic pathways.
Target Deconvolution: For any identified biological activity, rigorous target deconvolution studies will be necessary to identify the specific protein(s) with which the compound interacts. This can be achieved using techniques such as affinity chromatography, chemical proteomics, and cellular thermal shift assays (CETSA).
In-depth Mechanistic Studies: Once a primary target is validated, detailed mechanistic studies should be undertaken to understand how this compound modulates its function. This would involve enzymatic assays, binding studies (e.g., Surface Plasmon Resonance), and cellular assays to probe downstream signaling pathways.
Rational Design Strategies for Enhanced Potency and Selectivity
Following the initial biological characterization of this compound, rational design strategies can be employed to develop analogs with improved potency, selectivity, and pharmacokinetic properties.
Key approaches include:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold is essential. This involves synthesizing and testing a series of analogs with modifications at various positions, including:
Substitution on the pyridine ring.
Modification of the ethyl linker (e.g., changing its length, introducing rigidity).
Substitution on the guanidine group.
Structure-Based Drug Design: Once the crystal structure of this compound in complex with its biological target is determined, structure-based design techniques can be used to guide the design of new analogs that form more favorable interactions with the binding site.
Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres can be explored to improve physicochemical properties, metabolic stability, and target engagement. For instance, the guanidine group could be replaced with other basic groups to probe the importance of its specific hydrogen bonding and charge distribution.
The systematic exploration of these future directions will be instrumental in determining the therapeutic value of this compound and its derivatives. The journey from a novel chemical entity to a potential therapeutic agent is long and requires a multidisciplinary approach, but the unique structural features of this compound make it a compelling candidate for further investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-(Pyridin-2-yl)ethyl]guanidine, and what key parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, guanidine derivatives can be synthesized by reacting 2-(pyridin-2-yl)ethylamine with cyanamide under reflux in ethanol, followed by purification via recrystallization using methanol/water mixtures . Key parameters include stoichiometric ratios (e.g., 1:1.2 amine-to-cyanamide), reaction time (12–24 hours), and pH control (maintained at 9–10 using NaOH). Impurities such as unreacted starting materials are removed via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1). Yield optimization requires inert atmosphere conditions (N₂ or Ar) to prevent oxidation of intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its metal complexes?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign pyridyl protons (δ 8.3–8.5 ppm) and guanidine NH signals (δ 6.8–7.2 ppm) in DMSO-d₆ .
- IR : Confirm N–H stretching (3200–3400 cm⁻¹) and C=N vibrations (1650–1680 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018/3 (full-matrix least-squares on F²) provide bond-length precision of ±0.01 Å. For example, Cd(II) complexes with similar ligands show octahedral geometry with pyridyl N and guanidine N donors .
Advanced Research Questions
Q. How does this compound interact with transition metals, and what factors dictate its coordination behavior?
- Methodological Answer : The ligand acts as a polydentate donor, with pyridyl N and guanidine N atoms binding to metal centers. For example, Co(II) complexes adopt tetrahedral or square-planar geometries depending on ligand denticity and counterion presence (e.g., Cl⁻ vs. ClO₄⁻) . Stability constants (log β) are determined via potentiometric titrations in MeOH/H₂O (1:1) at 25°C. Factors influencing coordination include pH (protonation of guanidine at pH < 5 reduces binding capacity) and steric effects from substituents on the pyridyl ring .
Q. What methodologies are used to assess the potential of this compound as a sigma-1 receptor ligand in neurological studies?
- Methodological Answer :
- Radioligand Binding Assays : Compete with ³H-(+)-pentazocine in transfected CHO-K1 cells. Incubate test compound (1 nM–10 μM) with membrane homogenates (1 h, 25°C), filter through GF/B filters, and quantify radioactivity via scintillation counting. Calculate IC₅₀ values using nonlinear regression .
- In Vivo PET Imaging : Radiolabel the compound with ¹¹C or ¹⁸F. Administer to rodents and image using microPET scanners. Compare uptake in brain regions (e.g., cortex vs. cerebellum) to establish target engagement .
Data Analysis and Contradiction Resolution
Q. How can researchers resolve contradictions in crystallographic data or conflicting biological activity results for this compound derivatives?
- Methodological Answer :
- Crystallographic Discrepancies : Re-refine data using multiple software (e.g., SHELXL vs. OLEX2) to check for systematic errors. Validate hydrogen bonding networks via Hirshfeld surface analysis (CrystalExplorer) and compare packing diagrams to identify polymorphism .
- Biological Activity Variability : Conduct dose-response studies across cell lines (e.g., SH-SY5Y vs. PC12) to assess cell-type specificity. Use molecular dynamics simulations (AMBER or GROMACS) to model ligand-receptor interactions and identify binding pose variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
